molecular formula C7H5ClFIS B6287360 (3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane CAS No. 2586126-51-2

(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane

Cat. No. B6287360
CAS RN: 2586126-51-2
M. Wt: 302.54 g/mol
InChI Key: DKONKVWAVJDXNH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane” consists of a phenyl ring substituted with chlorine, fluorine, and iodine atoms, and a methylsulfane group. The exact spatial arrangement of these substituents can be determined through techniques like X-ray crystallography, but such information is not available in the current resources.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 302.54 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Mechanism of Action

The mechanism of action of “(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane” is not specified in the available resources. Its effects would depend on the context of its use, particularly the type of scientific experiments it is used in.

Safety and Hazards

“(3-Chloro-2-fluoro-5-iodophenyl)(methyl)sulfane” is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-chloro-2-fluoro-5-iodo-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIS/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKONKVWAVJDXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC(=C1)I)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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